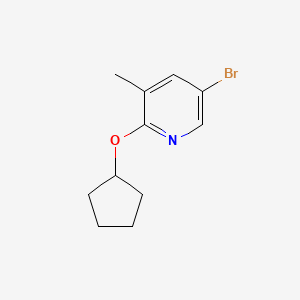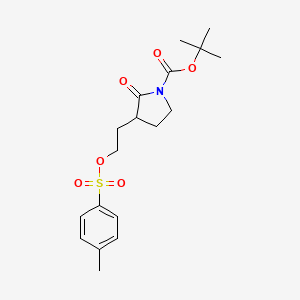
6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Descripción general
Descripción
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the empirical formula C10H14ClNO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives has been a subject of research. For instance, one method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be represented by the SMILES stringCl.COc1ccc2CNCCc2c1 . The InChI key for this compound is QIUIKPQXMJJOQT-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid substance . Its molecular weight is 199.68 . More specific physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación
Antioxidant Applications
6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, as part of the broader family of tetrahydroisoquinoline compounds, has been explored for its potential applications in various fields of scientific research. One notable area is its use as an antioxidant. The compound's structure is closely related to ethoxyquin, an antioxidant used to protect valuable polyunsaturated fatty acids in fish meal from oxidation. Research has shown that analogues of ethoxyquin, which share structural similarities with this compound, demonstrate significant antioxidant efficacy, suggesting potential applications in food preservation and possibly in preventing oxidative stress-related cellular damage (A. J. de Koning, 2002).
Therapeutic and Clinical Applications
The therapeutic and clinical applications of tetrahydroisoquinolines, including compounds structurally related to this compound, have been extensively reviewed. These compounds are considered "privileged scaffolds" in drug discovery, showing promise in treating a range of diseases from cancer to infectious diseases like malaria, and even in neurodegenerative disorders. Their broad therapeutic potential is partly due to their ability to interact with various biological targets, suggesting that this compound could be explored for similar applications (I. Singh & P. Shah, 2017).
Neuroprotective Properties
Further research into the neuroprotective properties of tetrahydroisoquinoline derivatives indicates potential benefits in neurodegenerative diseases. Compounds within this class have shown to offer neuroprotection through mechanisms such as monoamine oxidase (MAO) inhibition and free radical scavenging. These findings suggest that this compound might also possess neuroprotective, anti-addictive, and antidepressant-like activities, warranting further exploration in the context of central nervous system disorders (L. Antkiewicz‐Michaluk, A. Wąsik, & J. Michaluk, 2018).
Environmental Applications
Another interesting application area is the use of tetrahydroisoquinoline derivatives in environmental science, particularly in the degradation of organic pollutants. The structural features of these compounds, including those similar to this compound, enable them to act as effective redox mediators. This property can enhance the degradation efficiency of recalcitrant pollutants in wastewater treatment, indicating potential environmental benefits (Maroof Husain & Q. Husain, 2007).
Direcciones Futuras
The future directions of research on 6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could involve the development of new and environmentally friendly methods for the synthesis of its derivatives . Additionally, it could also involve further exploration of its potential biological activities .
Propiedades
IUPAC Name |
6-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-6-10-7-11(14-3)4-5-12(10)9(2)13-8;/h4-5,7-9,13H,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZOGPZNQPIBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)C(N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-99-1 | |
| Record name | 6-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1448096.png)
![2-[Benzyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1448098.png)





![5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine](/img/structure/B1448109.png)
![6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester](/img/structure/B1448111.png)
